molecular formula C8H13N5O B038821 N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide CAS No. 114212-83-8

N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide

Cat. No. B038821
M. Wt: 195.22 g/mol
InChI Key: PIINYFHNSMVTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide, also known as OXA-23, is a β-lactamase enzyme that is commonly found in Acinetobacter baumannii. This enzyme is responsible for the resistance of Acinetobacter baumannii to β-lactam antibiotics, which are commonly used to treat bacterial infections.

Mechanism Of Action

The mechanism of action of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the hydrolysis of β-lactam antibiotics, which are commonly used to treat bacterial infections. This enzyme breaks down the β-lactam ring of these antibiotics, rendering them ineffective against Acinetobacter baumannii.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide are primarily related to its role in antibiotic resistance. This enzyme allows Acinetobacter baumannii to survive in the presence of β-lactam antibiotics, which can lead to the development of antibiotic-resistant infections.

Advantages And Limitations For Lab Experiments

One advantage of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it provides insight into the mechanisms of antibiotic resistance. This knowledge can be used to develop new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens.
A limitation of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it is difficult to study the enzyme in its natural environment. Acinetobacter baumannii is a complex organism that is difficult to culture in the lab, which can make it challenging to study the enzyme in a realistic setting.

Future Directions

There are several future directions for research on N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide. One area of focus is the development of new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens. Another area of focus is the development of new methods for studying the enzyme in its natural environment, which could provide valuable insights into the mechanisms of antibiotic resistance. Additionally, research could be conducted to identify other enzymes and mechanisms that contribute to antibiotic resistance in Acinetobacter baumannii and other pathogens.

Synthesis Methods

The synthesis of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with pyrrolidine-1-carboximidamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS).

Scientific Research Applications

N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide has been widely studied in scientific research due to its role in antibiotic resistance. This enzyme is commonly found in Acinetobacter baumannii, which is a pathogen that is responsible for a variety of infections, including pneumonia, bloodstream infections, and urinary tract infections.

properties

CAS RN

114212-83-8

Product Name

N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C8H13N5O/c1-6-10-8(14-12-6)11-7(9)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12)

InChI Key

PIINYFHNSMVTLG-UHFFFAOYSA-N

Isomeric SMILES

CC1=NOC(=N1)/N=C(/N)\N2CCCC2

SMILES

CC1=NOC(=N1)N=C(N)N2CCCC2

Canonical SMILES

CC1=NOC(=N1)N=C(N)N2CCCC2

synonyms

N-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboximidamide

Origin of Product

United States

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